2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride
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Overview
Description
2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride is a compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrrolidine ring contributes to its unique stereochemistry and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One classical method for preparing five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition . The cis-3R,4S-configured compounds can be synthesized through specific stereoselective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired stereochemistry and functionalization.
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups.
Substitution: The acetic acid moiety can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce a variety of functional groups to the acetic acid moiety.
Scientific Research Applications
2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, influencing its biological activity . The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological and chemical properties. The presence of the hydroxyl and acetic acid moieties allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
2-[(3R,4S)-4-hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-3-5(2-7(10)11)6(9)4-8;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVXSIJZYNBGND-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)O)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)O)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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